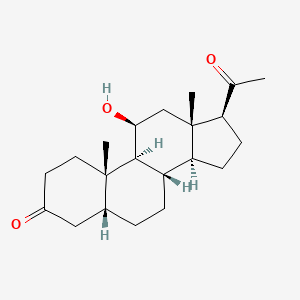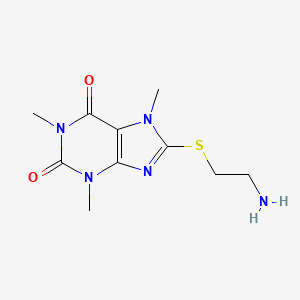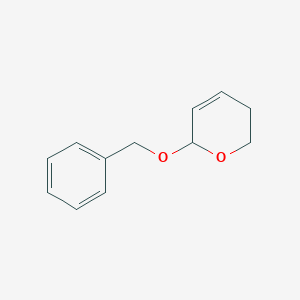
6-Benzyloxy-3,6-dihydro-2H-pyran
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Benzyloxy-3,6-dihydro-2H-pyran is an organic compound with the molecular formula C12H14O2. It is a derivative of dihydropyran, characterized by the presence of a benzyloxy group at the 6th position. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Benzyloxy-3,6-dihydro-2H-pyran typically involves the reaction of 3,4-dihydro-2H-pyran with benzyl alcohol in the presence of an acid catalyst. The reaction proceeds via the formation of an intermediate, which then undergoes cyclization to yield the desired product . The reaction conditions often include the use of solvents such as dichloromethane and temperatures ranging from room temperature to reflux conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of scale-up from laboratory synthesis to industrial production would involve optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-Benzyloxy-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form the corresponding alcohols.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as halides or amines in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction can produce benzyl alcohol .
Scientific Research Applications
6-Benzyloxy-3,6-dihydro-2H-pyran has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Benzyloxy-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The compound’s reactivity also allows it to modify the structure and function of target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2H-Pyran-3(6H)-one, 6-(benzoyloxy)-: Similar in structure but with a benzoyloxy group instead of a benzyloxy group.
(2,2,6,6-Tetramethyl-3,6-dihydro-2H-pyran-4-yl)boronic acid pinacol ester: Another derivative of dihydropyran with different substituents.
Uniqueness
6-Benzyloxy-3,6-dihydro-2H-pyran is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds .
Properties
CAS No. |
56360-34-0 |
|---|---|
Molecular Formula |
C12H14O2 |
Molecular Weight |
190.24 g/mol |
IUPAC Name |
6-phenylmethoxy-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C12H14O2/c1-2-6-11(7-3-1)10-14-12-8-4-5-9-13-12/h1-4,6-8,12H,5,9-10H2 |
InChI Key |
GHVRWVGYTRQXAV-UHFFFAOYSA-N |
Canonical SMILES |
C1COC(C=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



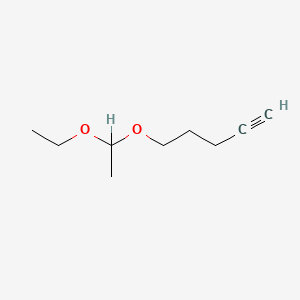

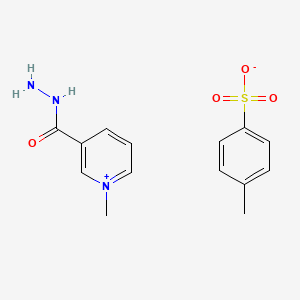
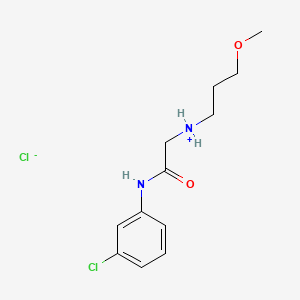
![N-[2-(cyclohexylamino)-2-oxoethyl]-N-cyclopropylthiadiazole-4-carboxamide](/img/structure/B13763460.png)
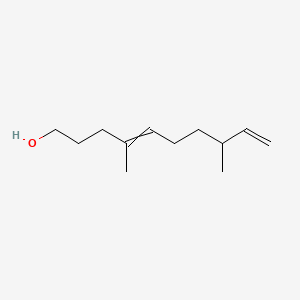
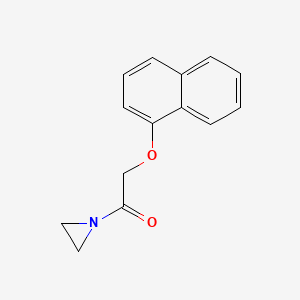
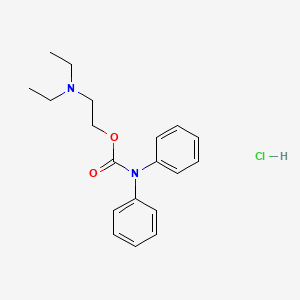
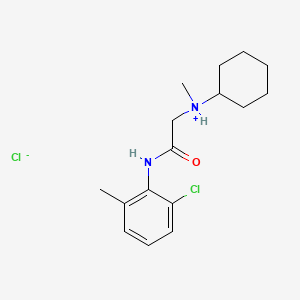
![3-Hydroxy-2-[2-(1H-indol-3-yl)ethyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13763487.png)
![Tridecane, 1,1'-[methylenebis(oxy)]bis-](/img/structure/B13763489.png)
